2-(2,5-Dimethoxyphenyl)ethanethiol
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Overview
Description
2-(2,5-Dimethoxyphenyl)ethanethiol: is an organic compound with the molecular formula C10H14O2S . It belongs to the family of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is notable for its aromatic structure, which includes two methoxy groups attached to a benzene ring, and an ethanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)ethanethiol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzene.
Grignard Reaction: The brominated product is then subjected to a Grignard reaction with methyl bromoacetate in the presence of CoCl2 and magnesium strips in an anhydrous tetrahydrofuran (THF) solvent.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Substitution: Reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzymatic reactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The methoxy groups on the aromatic ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
- 2-(2,5-Dimethoxyphenyl)ethane-1-thiol
- 2,5-Dimethoxyphenylacetic acid
- 2,5-Dimethoxyphenethylamine
Comparison:
- 2-(2,5-Dimethoxyphenyl)ethane-1-thiol: Similar in structure but differs in the position of the thiol group.
- 2,5-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of a thiol group, leading to different reactivity and applications.
- 2,5-Dimethoxyphenethylamine: Contains an amine group, making it more relevant in the context of neurotransmitter analogs and psychoactive substances.
The uniqueness of 2-(2,5-Dimethoxyphenyl)ethanethiol lies in its combination of methoxy and thiol groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14O2S/c1-11-9-3-4-10(12-2)8(7-9)5-6-13/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
OSQBOGHDLPACCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCS |
Origin of Product |
United States |
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